5-(Difluoromethyl)-4-fluoropyridin-2-amine
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Overview
Description
5-(Difluoromethyl)-4-fluoropyridin-2-amine is a fluorinated pyridine derivative that has garnered significant interest in various fields of scientific research. The incorporation of fluorine atoms into organic molecules often enhances their chemical and biological properties, making them valuable in medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of pyridine derivatives using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The reaction conditions often involve the use of metal catalysts like copper or nickel to facilitate the formation of the C–CF2H bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of non-ozone depleting difluorocarbene reagents is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-4-fluoropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cross-Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Electrophilic and Nucleophilic Reagents: Used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Metal Catalysts: Such as palladium or nickel for cross-coupling reactions.
Major Products
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(Difluoromethyl)-4-fluoropyridin-2-amine has a wide range of applications in scientific research:
Medicinal Chemistry: Used in the development of pharmaceuticals due to its enhanced metabolic stability and bioavailability.
Agrochemicals: Incorporated into pesticides and herbicides to improve their efficacy and environmental safety.
Materials Science: Utilized in the synthesis of advanced materials with unique properties.
Biological Research: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-4-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biological processes, depending on the target .
Comparison with Similar Compounds
Similar Compounds
5-Fluoropyridin-2-amine: Lacks the difluoromethyl group, resulting in different chemical and biological properties.
4-Fluoropyridin-2-amine: Similar structure but without the difluoromethyl group.
5-(Trifluoromethyl)-4-fluoropyridin-2-amine: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of both difluoromethyl and fluorine groups in 5-(Difluoromethyl)-4-fluoropyridin-2-amine enhances its lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a unique and valuable compound in various fields of research .
Properties
Molecular Formula |
C6H5F3N2 |
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Molecular Weight |
162.11 g/mol |
IUPAC Name |
5-(difluoromethyl)-4-fluoropyridin-2-amine |
InChI |
InChI=1S/C6H5F3N2/c7-4-1-5(10)11-2-3(4)6(8)9/h1-2,6H,(H2,10,11) |
InChI Key |
DRAZUGNZRAVALP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)F)F |
Origin of Product |
United States |
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